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Compound of Interest
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Cat. No.: B3332568 Get Quote

This technical guide provides a comprehensive overview of the discovery and development of

Lonodelestat (formerly POL6014), a potent and selective inhibitor of human neutrophil

elastase (hNE). The information is tailored for researchers, scientists, and drug development

professionals, with a focus on quantitative data, experimental methodologies, and the

underlying biological pathways.

Introduction
Lonodelestat is an investigational inhaled therapy developed for the treatment of cystic fibrosis

(CF) and other neutrophilic pulmonary diseases.[1] It is a synthetic, macrocyclic peptide that

acts as a potent and selective inhibitor of human neutrophil elastase (hNE), a key enzyme

implicated in the inflammatory cascade and tissue damage characteristic of these conditions.[2]

[3]

Discovery and Development Timeline
The development of Lonodelestat has progressed through several key stages, from its initial

discovery to clinical evaluation.

2009: Preclinical data on POL6014's efficacy in a mouse model of acute lung injury is

presented.[4]

2015: Polyphor initiates the first-in-human Phase I clinical trial of inhaled POL6014 in healthy

volunteers.
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2018: Polyphor grants Santhera Pharmaceuticals an exclusive worldwide license for the

development and commercialization of POL6014 (now Lonodelestat).[2]

2019: Positive results from the Phase I single ascending dose studies in healthy volunteers

and CF patients are published.[5]

2021: Santhera announces positive results from the Phase Ib multiple ascending dose study

in patients with CF.[1]

April 2024: Santhera Pharmaceuticals returns the rights for Lonodelestat to Spexis

(formerly Polyphor).

Preclinical Development
In Vitro Efficacy
Lonodelestat has demonstrated potent and selective inhibition of hNE in in vitro assays.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase by Lonodelestat

Parameter Value Species Notes

Ki 0.05 nM Human

Ki (membrane-bound

hNE)
0.69 ± 0.31 nM Human [3]

Ki (soluble hNE) 0.53 ± 0.37 nM Human [3]

IC50 1.0 ± 0.5 nM Rat [3]

IC50 2.2 ± 1.4 nM Cynomolgus Monkey [3]

Preclinical Animal Models
The efficacy of Lonodelestat has been evaluated in animal models of lung inflammation and

injury.

Table 2: Summary of Preclinical Efficacy in Animal Models
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Animal Model Key Findings Reference

Mouse Model of Acute Lung

Injury

Intranasal administration of

Lonodelestat (0.1, 0.5, 2, and

10 mg/kg) dose-dependently

and significantly reduced the

number of macrophages,

epithelial cells, neutrophils,

and lymphocytes in

bronchoalveolar lavage fluid.

[4]

[4]

Rat Model of Lung Neutrophil

Activation

Lonodelestat was effective in

this model.[1]
[1]

Clinical Development
Lonodelestat has undergone Phase I clinical trials in both healthy volunteers and patients with

cystic fibrosis.

Phase I Single Ascending Dose (SAD) Studies
Two SAD studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of

inhaled Lonodelestat.

Table 3: Overview of Phase I Single Ascending Dose Studies
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Population Dose Range Key Findings Reference

Healthy Volunteers 20 mg to 960 mg

Safe and well-

tolerated up to 480

mg. Dose-linear

pharmacokinetics.

[5]

Cystic Fibrosis

Patients
80 mg to 320 mg

Safe and well-

tolerated at all doses.

Showed a dose-linear

pharmacokinetic

profile.

[5]

Table 4: Pharmacokinetic Parameters from Phase I SAD Studies

Population
Cmax
Range
(Plasma)

Tmax
(Plasma)

Sputum
Concentrati
on

hNE
Inhibition

Reference

Healthy

Volunteers
0.2 to 2.5 µM ~2-3 hours

Not

Applicable

Not

Applicable
[5]

Cystic

Fibrosis

Patients

0.2 to 0.5 µM ~2-3 hours

Rapidly

reached 1000

µM and

remained >10

µM at 24h

>1-log

reduction of

active hNE at

3h post-

dosing

[5]

Phase Ib Multiple Ascending Dose (MAD) Study
A MAD study was conducted in patients with cystic fibrosis to further assess safety, tolerability,

and pharmacodynamics.

Table 5: Overview of Phase Ib Multiple Ascending Dose Study in CF Patients (NCT03748199)
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Cohort Dose Duration Key Findings Reference

1
80 mg once daily

(QD)
15 days

Good tolerability,

no serious

adverse events.

Transient, near-

complete

inhibition of

elastase activity.

[1]

2
80 mg twice daily

(BID)
15 days

Good tolerability,

no serious

adverse events.

Transient, near-

complete

inhibition of

elastase activity.

[1]

3
160 mg once

daily (QD)
15 days

Good tolerability,

no serious

adverse events.

Transient, near-

complete

inhibition of

elastase activity.

[1]

4
40 mg once daily

(QD)
28 days

Good tolerability,

no serious

adverse events.

In some patients,

a constant level

of near-complete

inhibition

gradually

developed.

[1]

Experimental Protocols
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In Vitro hNE Inhibition Assay (Representative Protocol)
This protocol is a representative example based on common methodologies for determining

hNE inhibition.

Objective: To determine the inhibitory potency (Ki and IC50) of Lonodelestat against human

neutrophil elastase.

Materials:

Human neutrophil elastase (soluble or from neutrophil lysates)

Lonodelestat (test inhibitor)

Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Lonodelestat in the assay buffer.

In a 96-well plate, add the Lonodelestat dilutions.

Add a fixed concentration of hNE to each well containing the inhibitor and to control wells

(without inhibitor).

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period

to allow inhibitor binding to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at

380 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the hNE

activity.
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Calculate the percentage of inhibition for each Lonodelestat concentration relative to the

uninhibited control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a suitable dose-response curve.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,

considering the substrate concentration and its Km value. A specific FRET-based assay for

Lonodelestat used the substrate ABZ-APEEIMRRQ-EDDnp.[3]

Animal Model of Acute Lung Injury (Representative
Protocol)
This protocol is a representative example based on published studies of hNE-induced lung

injury.

Objective: To evaluate the in vivo efficacy of Lonodelestat in a mouse model of acute lung

injury.

Animals: Male C57BL/6j mice.

Procedure:

Administer Lonodelestat intranasally at various doses (e.g., 0.1, 0.5, 2, and 10 mg/kg).[4]

After a defined pre-treatment period (e.g., 30 minutes), induce acute lung injury by intranasal

instillation of human neutrophil elastase.

At a specified time point post-injury (e.g., 6 hours), euthanize the animals and perform

bronchoalveolar lavage (BAL) to collect lung fluid and cells.

Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts

(neutrophils, macrophages), and protein concentration (as an indicator of lung permeability).

Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, KC/CXCL1) in

the BAL fluid using appropriate immunoassays (e.g., ELISA).
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Assess lung tissue for histological signs of injury and inflammation.

Pharmacokinetic Analysis by LC-MS/MS (Representative
Protocol)
This protocol outlines the general steps for quantifying Lonodelestat in biological matrices.

Objective: To determine the concentration of Lonodelestat in plasma and sputum samples.

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer

(LC-MS/MS).

Procedure:

Sample Preparation:

Plasma: Perform protein precipitation by adding a solvent like acetonitrile to the plasma

sample. Centrifuge to pellet the precipitated proteins.

Sputum: Homogenize the sputum sample, followed by extraction procedures to isolate the

drug from the complex matrix.

Internal Standard: Add a known concentration of a suitable internal standard (a molecule

with similar chemical properties to Lonodelestat, often a stable isotope-labeled version) to

all samples, calibration standards, and quality controls.

Chromatographic Separation: Inject the supernatant from the prepared sample onto a

suitable HPLC or UPLC column (e.g., a C18 column). Use a specific mobile phase gradient

(e.g., a mixture of water and acetonitrile with additives like formic acid) to separate

Lonodelestat from other components in the sample.

Mass Spectrometric Detection:

The eluent from the chromatography column is introduced into the mass spectrometer.

Use electrospray ionization (ESI) in positive ion mode to generate charged ions of

Lonodelestat and the internal standard.
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Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This

involves selecting the specific precursor ion of Lonodelestat and its characteristic product

ion after fragmentation, providing high selectivity and sensitivity for quantification.

Quantification: Create a calibration curve by analyzing samples with known concentrations of

Lonodelestat. Determine the concentration of Lonodelestat in the unknown samples by

comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Experimental Workflows
Human Neutrophil Elastase (hNE) Signaling Pathway in
the Lung
Human neutrophil elastase, when released in the lungs, contributes to a vicious cycle of

inflammation and tissue damage. Lonodelestat intervenes by directly inhibiting hNE activity.
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Caption: The inflammatory cascade driven by hNE and the inhibitory action of Lonodelestat.

Experimental Workflow for Preclinical Evaluation of
Lonodelestat
The preclinical assessment of Lonodelestat followed a logical progression from in vitro

characterization to in vivo efficacy studies.
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Caption: A simplified workflow of the preclinical development of Lonodelestat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Lonodelestat: A Technical Guide to its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3332568#discovery-and-development-timeline-of-
lonodelestat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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